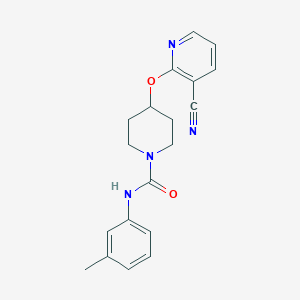![molecular formula C23H24FNO4 B2381153 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexan-1-carbonsäure CAS No. 2375268-59-8](/img/structure/B2381153.png)
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexan-1-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid is a compound with the molecular formula C23H24FNO4 and a molecular weight of 397.446. This compound is often used in research and has applications in various fields such as chemistry, biology, and material science.
Wissenschaftliche Forschungsanwendungen
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid has several scientific research applications:
Synthesis and Derivative Formation: It is used in synthesizing other chemical derivatives, such as carbamates and dipeptidyl urea esters.
Material Science and Polymer Chemistry: It is utilized in the synthesis of polyamides and other polymers, demonstrating significant thermal stability and solubility in organic solvents.
Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound are employed in developing high-performance OLEDs, resulting in improved efficiency and performance.
Organic Chemistry and Reaction Mechanisms: It plays a role in understanding reaction mechanisms in organic chemistry, providing insights into processes like intramolecular hydride migration.
Wirkmechanismus
Target of Action
The primary targets of the compound “4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid” are currently unknown. This compound is structurally similar to other Fmoc-protected amino acids , which are typically used in peptide synthesis . Therefore, it may interact with similar biological targets as these compounds.
Mode of Action
Fmoc-protected amino acids are typically used as building blocks in peptide synthesis, where they can form peptide bonds with other amino acids to create larger peptide chains .
Biochemical Pathways
Given its structural similarity to fmoc-protected amino acids, it may be involved in the synthesis of peptides and proteins . These molecules play crucial roles in a wide range of biological processes, including cell signaling, immune response, and enzymatic reactions.
Pharmacokinetics
Like other fmoc-protected amino acids, it is likely to be absorbed and distributed throughout the body, metabolized to remove the protective group, and excreted via the kidneys .
Result of Action
If it behaves similarly to other fmoc-protected amino acids, it may contribute to the synthesis of peptides and proteins, which can have a wide range of effects depending on the specific peptide or protein produced .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the Fmoc group is typically removed under basic conditions, so the compound’s action may be influenced by the pH of its environment .
Vorbereitungsmethoden
The synthesis of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid involves organic synthesis techniques. One common method includes the use of 9-fluorenylmethyl chloroformate as a reagent for introducing the Fmoc-amino-protecting group . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common reagents and conditions used in these reactions include sodium azide for azide formation and isobutoxycarbonyl chloride for mixed anhydride methods . Major products formed from these reactions include derivatives such as 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3,5-difluoro-benzoic acid
- (9H-Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
- (9H-Fluoren-9-ylmethoxy)carbonyl D-Cys (Me)-OH
Compared to these compounds, 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid is unique due to its specific structure and the presence of a fluorine atom on the cyclohexane ring, which may confer distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO4/c24-23(11-9-15(10-12-23)21(26)27)14-25-22(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPJXTVPFUGDSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381072.png)




![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)
![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)
![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)
![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)
![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)
![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)
